1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone
Brand Name: Vulcanchem
CAS No.: 2034224-15-0
VCID: VC6340207
InChI: InChI=1S/C17H19N5O2S/c23-16(12-25-14-1-3-18-4-2-14)22-10-13-9-19-17(20-15(13)11-22)21-5-7-24-8-6-21/h1-4,9H,5-8,10-12H2
SMILES: C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CSC4=CC=NC=C4
Molecular Formula: C17H19N5O2S
Molecular Weight: 357.43

1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone

CAS No.: 2034224-15-0

VCID: VC6340207

Molecular Formula: C17H19N5O2S

Molecular Weight: 357.43

* For research use only. Not for human or veterinary use.

1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone - 2034224-15-0

Description

1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is notable for its unique structural features, which include a pyrrolopyrimidine core, a morpholine ring, and a pyridinylthio moiety. These structural elements suggest potential biological activities and pharmacological properties, making it a candidate for further research in medicinal chemistry.

Synthesis Techniques

The synthesis of 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone typically involves multi-step organic synthesis techniques. Key steps include careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly employed to monitor the progress of reactions and confirm product identity.

Biological Activities:

  • Potential Therapeutic Applications: The compound is classified under pyrrolopyrimidines, which are recognized for their diverse biological activities including antiviral, anticancer, and anti-inflammatory properties.

  • Mechanism of Action: The mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that compounds with similar structures may inhibit fibroblast growth factor receptors (FGFRs), which play critical roles in cell proliferation and survival pathways.

Potential Applications:

  • Medicinal Chemistry: The compound's unique structural features and potential biological activities make it a candidate for further research in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways.

Comparison with Related Compounds

Compound NameMolecular WeightBiological Activity
1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanoneApproximately 357.4 g/molAntiviral, anticancer, anti-inflammatory properties
1-(2-Morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(1H-pyrrol-1-yl)ethanoneApproximately 287.35 g/molKinase inhibition
(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-3-yl)methanoneNot specifiedPotential therapeutic applications
CAS No. 2034224-15-0
Product Name 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone
Molecular Formula C17H19N5O2S
Molecular Weight 357.43
IUPAC Name 1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-pyridin-4-ylsulfanylethanone
Standard InChI InChI=1S/C17H19N5O2S/c23-16(12-25-14-1-3-18-4-2-14)22-10-13-9-19-17(20-15(13)11-22)21-5-7-24-8-6-21/h1-4,9H,5-8,10-12H2
Standard InChIKey KCSZJVGLLQHYMW-UHFFFAOYSA-N
SMILES C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CSC4=CC=NC=C4
Solubility not available
PubChem Compound 86264598
Last Modified Aug 18 2023

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